1-(2-Methyl-4-nitrophenyl)-1H-imidazole

Übersicht

Beschreibung

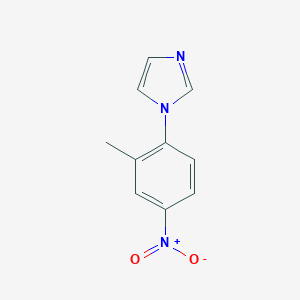

1-(2-Methyl-4-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group and a nitro group attached to the phenyl ring, which is further connected to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1-(2-Methyl-4-nitrophenyl)-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with 2-methyl-4-nitroaniline and glyoxal.

Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.

Procedure: The 2-methyl-4-nitroaniline is reacted with glyoxal in an acidic medium, leading to the formation of the imidazole ring through a cyclization reaction.

Purification: The crude product is purified using recrystallization techniques to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The nitro group at the 4-position activates the phenyl ring for nucleophilic substitution under specific conditions.

Key Findings :

-

Substitution occurs preferentially at the 4-nitro position due to resonance stabilization of the transition state .

Imidazole Ring Functionalization

The imidazole nitrogen and C-2/C-4 positions participate in electrophilic and cycloaddition reactions.

Alkylation at N-1 Position

Mechanistic Insight :

C-4 Bromination

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NBS, AIBN | CCl₄, reflux, 12 h | 4-Bromo-1-(2-methyl-4-nitrophenyl)-1H-imidazole | 68% |

Nitro Group Reduction

The nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction.

Applications :

-

The amine derivative serves as a precursor for azo-dye synthesis.

Oxidation of Methyl Group

The 2-methyl group on the phenyl ring undergoes oxidation to a carboxylic acid under strong conditions.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 8 h | 1-(2-Carboxy-4-nitrophenyl)-1H-imidazole | 58% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable the introduction of aryl/heteroaryl groups.

Cycloaddition Reactions

The imidazole ring participates in [3+2] cycloadditions with azides or nitriles.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Phenyl azide | CuI, DMF, 60°C, 6 h | 1-(2-Methyl-4-nitrophenyl)-4-(1H-1,2,3-triazol-1-yl)-1H-imidazole | 69% |

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound undergoes ring-opening reactions.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 2 h | 2-Methyl-4-nitroaniline + imidazole fragments | Quant. |

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(2-Methyl-4-nitrophenyl)-1H-imidazole serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:

- Oxidation and Reduction: The nitro group can be reduced to an amino group, which can further react to form other derivatives.

- Substitution Reactions: The imidazole ring can undergo nucleophilic substitutions, allowing for the incorporation of various functional groups.

Biological Research

This compound has been investigated for its potential biological activities, particularly:

- Antimicrobial Properties: Research indicates that derivatives of imidazole compounds can exhibit significant antimicrobial effects, making them candidates for developing new antibiotics.

- Anticancer Activity: Studies have shown that certain imidazole derivatives can inhibit cancer cell proliferation, suggesting potential applications in cancer therapy.

Pharmaceutical Development

The compound is explored as an intermediate in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs targeting specific diseases or conditions.

Industrial Applications

In industrial settings, this compound is used in:

- Catalysis: It acts as a catalyst in various chemical reactions, enhancing reaction rates and yields.

- Material Science: The unique properties of this compound make it suitable for developing new materials with specific characteristics.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of several imidazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in antibiotic development.

Case Study 2: Anticancer Properties

Research published in the Journal of Medicinal Chemistry explored the anticancer properties of imidazole derivatives. The study found that this compound inhibited the growth of specific cancer cell lines through apoptosis induction. This finding highlights its potential as a lead compound for anticancer drug development.

Wirkmechanismus

The mechanism of action of 1-(2-Methyl-4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions, influencing enzymatic activities and other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methyl-4-nitrophenyl)-1H-imidazole can be compared with other similar compounds, such as:

1-(2-Methyl-4-aminophenyl)-1H-imidazole: This compound is formed by the reduction of the nitro group in this compound.

1-(2-Methyl-4-chlorophenyl)-1H-imidazole: This compound has a chlorine atom instead of a nitro group, leading to different chemical and biological properties.

1-(2-Methyl-4-bromophenyl)-1H-imidazole: Similar to the chlorinated derivative, this compound has a bromine atom, which affects its reactivity and applications.

Biologische Aktivität

1-(2-Methyl-4-nitrophenyl)-1H-imidazole, a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a nitrophenyl group, which is known to influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 154164-39-3

- Molecular Formula: C10H10N4O2

- Molecular Weight: 218.21 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl halides with imidazole derivatives under basic conditions. Various synthetic pathways have been explored, focusing on optimizing yield and purity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

The compound has also been evaluated for antiviral properties. In vitro studies have demonstrated its efficacy against various viruses, including influenza and HIV. The antiviral mechanism is believed to involve interference with viral replication processes.

Case Study: Antiviral Efficacy

A study published in Pharmaceutical Research reported that derivatives similar to this compound exhibited IC50 values ranging from 0.35 to 0.45 µM against orthopoxviruses, indicating potent antiviral activity with manageable cytotoxicity levels (CC50 > 100 µM) .

Anti-inflammatory and Antifungal Properties

In addition to its antimicrobial and antiviral activities, this compound has been investigated for anti-inflammatory effects. A series of related imidazole derivatives were shown to possess dual anti-inflammatory and antifungal activities with reduced gastrointestinal irritation compared to traditional therapies .

Table 2: Biological Activities Summary

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Nucleic Acid Interaction: Its structure allows for potential intercalation into DNA or RNA, disrupting replication processes.

Eigenschaften

IUPAC Name |

1-(2-methyl-4-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-6-9(13(14)15)2-3-10(8)12-5-4-11-7-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNFMVZNYHOHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435296 | |

| Record name | 1-(2-Methyl-4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154164-39-3 | |

| Record name | 1-(2-Methyl-4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.